molecular formula C17H19N3O2S2 B11443340 Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Cat. No.: B11443340
M. Wt: 361.5 g/mol
InChI Key: KGVMWBRHTBYQEK-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperazine derivative, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate, which undergoes a series of reactions to introduce the piperazine and carbonothioyl groups. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and reagents such as thionyl chloride and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

methyl 3-[(4-phenylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H19N3O2S2/c1-22-16(21)15-14(7-12-24-15)18-17(23)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,18,23)

InChI Key

KGVMWBRHTBYQEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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